meCgPPh Pd G3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

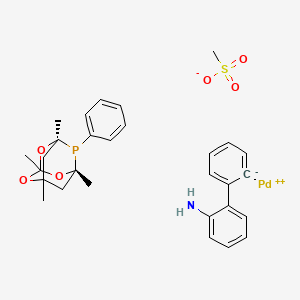

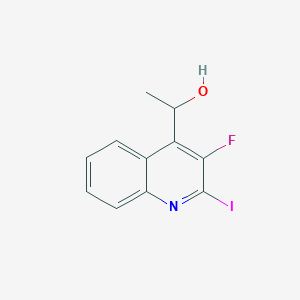

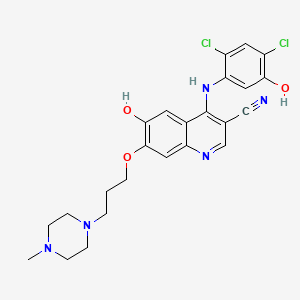

The compound (1,3,5,7-Tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane)-2-(2’-amino-1,1’-biphenyl)palladium(II) methanesulfonate meCgPPh Pd G3 , is a palladium-based catalyst. It is air and moisture sensitive and is primarily used in various cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of meCgPPh Pd G3 involves the coordination of palladium with the ligand (1,3,5,7-Tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane)-2-(2’-amino-1,1’-biphenyl). The reaction typically occurs under controlled conditions to prevent exposure to air and moisture, which can degrade the compound .

Industrial Production Methods: In industrial settings, this compound is often produced in bulk using high-throughput methods. ChemBeads, which are chemical-coated glass beads, are used to improve the flowability and uniformity of the compound, making it suitable for automated solid dispensing and high-throughput experimentation .

Análisis De Reacciones Químicas

Types of Reactions: meCgPPh Pd G3 is involved in various cross-coupling reactions, including:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

Common Reagents and Conditions: These reactions typically require the presence of a base, a solvent, and specific temperature conditions. The palladium catalyst facilitates the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .

Major Products: The major products formed from these reactions are often complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials .

Aplicaciones Científicas De Investigación

meCgPPh Pd G3 is widely used in scientific research due to its versatility and high reactivity. Its applications include:

- Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions .

- Biology: Facilitates the formation of biologically active compounds .

- Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .

- Industry: Used in the production of advanced materials and agrochemicals .

Mecanismo De Acción

The mechanism of action of meCgPPh Pd G3 involves the stabilization of the palladium center by the ligand, which enhances its reactivity and selectivity. The palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the reactants and promoting the transfer of electrons .

Comparación Con Compuestos Similares

- cataCXium® A Pd G3

- cataCXium® P Pd G3

- cataCXium® S Pd G3

Uniqueness: meCgPPh Pd G3 is unique due to its high stability and reactivity under various conditions. Its third-generation design incorporates improvements that optimize its catalytic properties, making it more efficient and selective compared to earlier versions .

Propiedades

Fórmula molecular |

C29H34NO6PPdS |

|---|---|

Peso molecular |

662.0 g/mol |

Nombre IUPAC |

methanesulfonate;palladium(2+);2-phenylaniline;(1R,3S)-1,3,5,7-tetramethyl-2-phenyl-4,6,9-trioxa-2-phosphatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/C16H21O3P.C12H10N.CH4O3S.Pd/c1-13-10-14(2)18-16(4,17-13)19-15(3,11-13)20(14)12-8-6-5-7-9-12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h5-9H,10-11H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1/t13?,14-,15+,16?,20?;;; |

Clave InChI |

BIJGQELPKLBCGJ-OAILJLFKSA-M |

SMILES isomérico |

C[C@]12CC3(C[C@](P1C4=CC=CC=C4)(OC(O2)(O3)C)C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |

SMILES canónico |

CC12CC3(OC(O1)(OC(C2)(P3C4=CC=CC=C4)C)C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13425482.png)

![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B13425531.png)